molecular formula C8H15N B12960027 1-(Cyclopropylmethyl)cyclobutanamine

1-(Cyclopropylmethyl)cyclobutanamine

Cat. No.: B12960027
M. Wt: 125.21 g/mol
InChI Key: FBMQIEKVISGVDO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclobutanamine is an organic compound that belongs to the class of cycloalkylamines This compound features a cyclopropylmethyl group attached to a cyclobutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)cyclobutanamine can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with cyclobutanamine in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropylmethylcyclobutanone derivatives.

    Reduction: Reduction reactions can convert the compound into cyclopropylmethylcyclobutanol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutanamine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopropylmethylcyclobutanone derivatives.

    Reduction: Cyclopropylmethylcyclobutanol.

    Substitution: Various substituted cyclobutanamine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    Cyclobutanamine: A compound with a cyclobutane ring attached to an amine group.

    Cyclopropylmethylamine: A compound with a cyclopropylmethyl group attached to an amine.

Uniqueness

1-(Cyclopropylmethyl)cyclobutanamine is unique due to its combination of a cyclopropylmethyl group and a cyclobutanamine structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-(cyclopropylmethyl)cyclobutan-1-amine

InChI

InChI=1S/C8H15N/c9-8(4-1-5-8)6-7-2-3-7/h7H,1-6,9H2

InChI Key

FBMQIEKVISGVDO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2CC2)N

Origin of Product

United States

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